molecular formula C20H16O3 B1587095 9-(4-Methoxyphenyl)xanthen-9-ol CAS No. 94465-25-5

9-(4-Methoxyphenyl)xanthen-9-ol

Cat. No.: B1587095
CAS No.: 94465-25-5
M. Wt: 304.3 g/mol
InChI Key: ZYACEJZTEMQQEU-UHFFFAOYSA-N
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Description

9-(4-Methoxyphenyl)xanthen-9-ol is a chemical compound belonging to the xanthenol family. It is characterized by a xanthene core structure substituted with a 4-methoxyphenyl group and a hydroxyl group at the 9th position. This compound is known for its ability to form inclusion compounds with various guest molecules, making it a valuable subject in the field of crystal engineering and host-guest chemistry .

Safety and Hazards

The safety data sheet for “9-(4-Methoxyphenyl)xanthen-9-ol” suggests wearing suitable protective equipment and preventing the dispersion of dust . It also recommends washing hands and face thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Methoxyphenyl)xanthen-9-ol typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method includes the reaction of 4-methoxybenzaldehyde with 2-hydroxybenzophenone in the presence of a base, followed by cyclization to form the xanthene core . The reaction conditions often involve heating the mixture under reflux with a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts such as iodine or other Lewis acids can facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

9-(4-Methoxyphenyl)xanthen-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-Methoxyphenyl)xanthen-9-ol is unique due to its specific substitution pattern, which influences its inclusion properties and reactivity. The presence of the methoxy group at the 4th position enhances its ability to form stable inclusion compounds with a variety of guest molecules, making it a valuable compound in host-guest chemistry .

Properties

IUPAC Name

9-(4-methoxyphenyl)xanthen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c1-22-15-12-10-14(11-13-15)20(21)16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYACEJZTEMQQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392487
Record name 9-(4-Methoxyphenyl)xanthen-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94465-25-5
Record name 9-(4-Methoxyphenyl)xanthen-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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